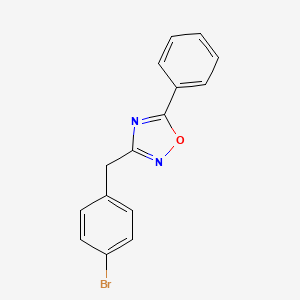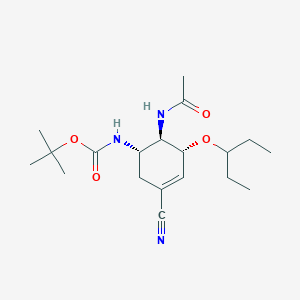
tert-butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate: is a complex organic compound with a unique structure that includes multiple functional groups such as acetamido, cyano, and carbamate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.
Introduction of functional groups: The acetamido and cyano groups are introduced through nucleophilic substitution reactions. The pentan-3-yloxy group is added via an etherification reaction.
Carbamate formation: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate under mild conditions to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives.
Substitution: Compounds with new functional groups replacing the acetamido group.
Scientific Research Applications
tert-butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups allow for the formation of polymers and other materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of tert-butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The acetamido and cyano groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The carbamate group can also participate in covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate
- tert-butyl ((1S,5R,6R)-6-hydroxy-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate
Uniqueness
tert-butyl ((1S,5R,6R)-6-acetamido-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamido group, in particular, allows for specific interactions that are not possible with similar compounds lacking this group.
Properties
Molecular Formula |
C19H31N3O4 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
tert-butyl N-[(1S,5R,6R)-6-acetamido-3-cyano-5-pentan-3-yloxycyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C19H31N3O4/c1-7-14(8-2)25-16-10-13(11-20)9-15(17(16)21-12(3)23)22-18(24)26-19(4,5)6/h10,14-17H,7-9H2,1-6H3,(H,21,23)(H,22,24)/t15-,16+,17+/m0/s1 |
InChI Key |
JIIDPGUOBNGEBH-GVDBMIGSSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)OC(C)(C)C)C#N |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl-](/img/structure/B11828132.png)
![phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone](/img/structure/B11828139.png)
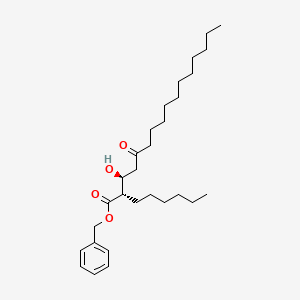
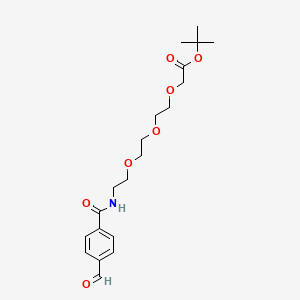

![(1S,4S,8R)-6-oxa-2-azatetracyclo[8.4.0.02,4.04,8]tetradec-9-ene](/img/structure/B11828166.png)

![Tricyclo[3.3.1.13,7]decane-1-butanamide](/img/structure/B11828183.png)
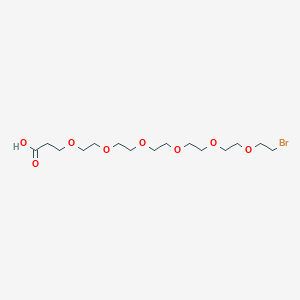

![1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one](/img/structure/B11828197.png)
![1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11828199.png)

